Tofacitinib was initially developed through collaborative efforts between the National Institutes of Health and Pfizer. It is classified as a small molecule drug and falls under the category of investigational and approved drugs. Its chemical formula is , with a molar mass of approximately 312.37 g/mol .
The synthesis of (3S,4R)-Tofacitinib involves several key steps that utilize various organic chemistry techniques. The primary method of synthesis includes:
The detailed reaction conditions typically involve controlling temperature, pressure, and reaction time to optimize yield and purity. Specific solvents and catalysts may also be employed to facilitate these transformations.
The molecular structure of (3S,4R)-Tofacitinib can be described as follows:
The three-dimensional conformation of (3S,4R)-Tofacitinib can be analyzed using computational chemistry methods to predict its interaction with biological targets.
(3S,4R)-Tofacitinib participates in various chemical reactions primarily related to its mechanism of action as an inhibitor of Janus kinases. Key reactions include:
Tofacitinib exerts its therapeutic effects by inhibiting Janus kinases, which are crucial for the signaling pathways that mediate immune responses:
The physical and chemical properties of (3S,4R)-Tofacitinib include:
(3S,4R)-Tofacitinib has several scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: